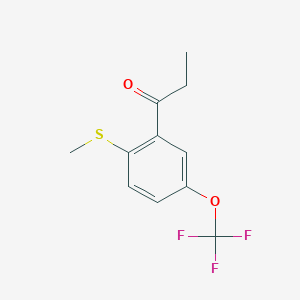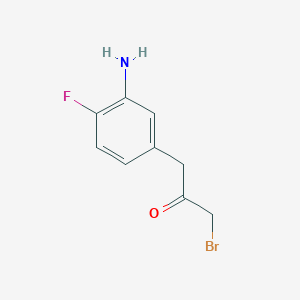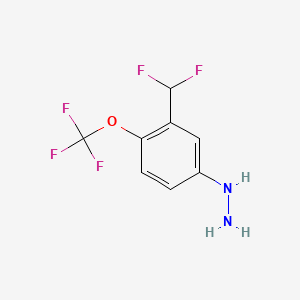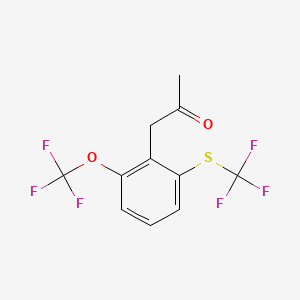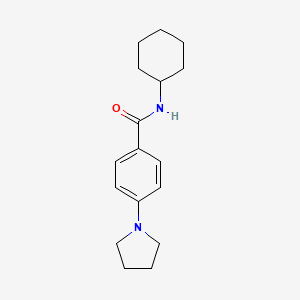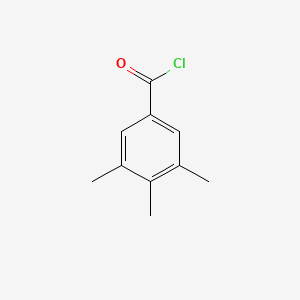
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is a chiral compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:
Formation of the Alkyne Group: This can be achieved through the use of acetylene derivatives and appropriate catalysts.
Introduction of the Hydroxyl Group: This step may involve oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. The alkyne group may participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
- (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Uniqueness
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This uniqueness allows for specific applications in chemical synthesis and biological research.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h7-9,11-12H,6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI Key |
YZGVAJYJPSGLLK-HRDYMLBCSA-N |
Isomeric SMILES |
CC#CC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
Canonical SMILES |
CC#CCC(C)C(C(C(=O)O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


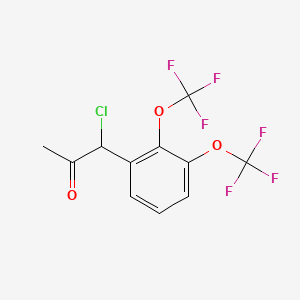

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
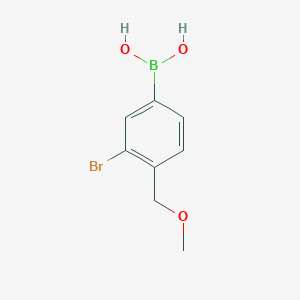
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
